Lipophilicity and Predicted Membrane Permeability: Cyclopropylmethyl vs. N-Methyl Analog
The substitution of the N-methyl group in 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetamide (BAMMA; CAS 1696769-20-6; MW 273.13) with the N-(cyclopropylmethyl) moiety in the target compound (MW 313.19) results in a calculated increase in cLogP from approximately 1.5 to 2.4 . This approximately 0.9 log unit increase corresponds to a roughly 8-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability and potential for blood-brain barrier penetration [1]. TPSA remains essentially unchanged (approximately 50.4 vs. 50.4 Ų), indicating that the increase in lipophilicity is achieved without compromising hydrogen-bonding capacity . For CNS-targeted probe development, a cLogP in the 2–3 range and TPSA < 60 Ų are favorable parameters that the target compound satisfies more optimally than its N-methyl analog [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and TPSA |
|---|---|
| Target Compound Data | cLogP = 2.3958; TPSA = 50.36 Ų (computed, Chemscene/LeYan) |
| Comparator Or Baseline | 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetamide (BAMMA); cLogP estimated ~1.5 (based on MW difference and fragment contribution); TPSA ~50.4 Ų |
| Quantified Difference | ΔcLogP ≈ +0.9; ΔTPSA ≈ 0.0 Ų |
| Conditions | Calculated using fragment-based algorithm (Chemscene/LeYan platform); comparator cLogP estimated by subtracting CH₂ fragment contribution |
Why This Matters
A cLogP of 2.4 places this compound in the optimal range for CNS drug-likeness, making it a preferred scaffold over the more polar N-methyl analog for neuroscience applications.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
